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Superoxide: A Double-Edged Sword in
Intracellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
For decades, superoxide (O₂⁻) was primarily viewed as a detrimental byproduct of aerobic

metabolism, a key instigator of oxidative stress and cellular damage. However, a paradigm shift

in cellular biology has unveiled its sophisticated role as a critical signaling molecule. This

technical guide provides a comprehensive overview of superoxide's function in intracellular

signaling pathways, offering insights for researchers and professionals in drug development.

We will delve into the primary sources of cellular superoxide, its specific molecular targets,

and its nuanced role in regulating pivotal signaling cascades such as the Mitogen-Activated

Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as its

involvement in programmed cell death. This guide presents quantitative data in structured

tables for comparative analysis, detailed experimental protocols for key assays, and visual

diagrams of signaling pathways to facilitate a deeper understanding of superoxide-mediated

signal transduction.

Introduction: The Dichotomy of Superoxide
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Superoxide is a primary reactive oxygen species (ROS) formed by the one-electron reduction

of molecular oxygen.[1] While its high reactivity can lead to oxidative damage to lipids, proteins,

and DNA, it is now evident that cells have evolved to harness this reactivity for precise

signaling purposes.[1][2] The physiological concentration of superoxide is tightly regulated by

a delicate balance between its production and its rapid enzymatic dismutation to hydrogen

peroxide (H₂O₂) by superoxide dismutases (SODs).[3][4] This controlled production allows

superoxide to act as a localized and transient signaling messenger, influencing a myriad of

cellular processes from proliferation and inflammation to apoptosis.[5][6][7] Understanding the

mechanisms of superoxide signaling is paramount for developing novel therapeutic strategies

for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory

conditions.

Cellular Sources of Superoxide
The primary enzymatic sources of superoxide in mammalian cells are the NADPH oxidases

(NOX) and the mitochondrial electron transport chain (ETC).[2][8][9]

NADPH Oxidases (NOX): This family of transmembrane enzymes intentionally generates

superoxide by transferring an electron from NADPH to molecular oxygen.[2] Different NOX

isoforms are expressed in various cell types and are activated by a range of stimuli, including

growth factors, cytokines, and mechanical stress, allowing for context-specific superoxide
production.[2][8]

Mitochondrial Electron Transport Chain (ETC): Mitochondria are a major source of

intracellular superoxide, where it is produced as a byproduct of oxidative phosphorylation.

[9] Complexes I and III of the ETC are the primary sites of electron leakage to oxygen,

leading to the formation of superoxide in the mitochondrial matrix.[9]

The distinct subcellular localization of these sources allows for compartmentalized superoxide
signaling, enabling the activation of specific downstream pathways.

Key Intracellular Signaling Pathways Modulated by
Superoxide
Superoxide exerts its signaling effects by reacting with and modifying specific molecular

targets, thereby initiating downstream signaling cascades.
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Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular

processes, including cell proliferation, differentiation, and apoptosis. Superoxide is a known

activator of the stress-responsive MAPK pathways, namely the c-Jun N-terminal kinase (JNK)

and p38 MAPK pathways.[10][11]

A key mechanism of superoxide-mediated MAPK activation involves the oxidative inactivation

of upstream negative regulators. For instance, superoxide can oxidize and inactivate

thioredoxin (Trx), a protein that normally binds to and inhibits Apoptosis Signal-regulating

Kinase 1 (ASK1), a MAP3K.[12] The dissociation of Trx allows for the autophosphorylation and

activation of ASK1, which in turn phosphorylates and activates the downstream MAP2Ks,

MKK4/7 and MKK3/6. These activated MAP2Ks then phosphorylate and activate JNK and p38

MAPK, respectively, leading to the regulation of target transcription factors and cellular

responses.[12]
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Superoxide-mediated activation of the JNK and p38 MAPK pathways.
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Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immunity, and cell

survival.[13] In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the

cytoplasm by an inhibitory protein called IκBα.[13] Activation of the canonical NF-κB pathway

requires the phosphorylation of IκBα by the IκB kinase (IKK) complex, which leads to the

ubiquitination and subsequent proteasomal degradation of IκBα.[14] The liberated NF-κB dimer

then translocates to the nucleus to initiate the transcription of target genes.

Superoxide has been shown to activate the NF-κB pathway, although the precise mechanisms

are complex and can be cell-type specific. One proposed mechanism involves the ability of

superoxide and its derivatives to modulate the activity of upstream kinases that activate the

IKK complex. Furthermore, oxidative stress can lead to the inactivation of phosphatases that

would normally dephosphorylate and inactivate IKK, leading to sustained NF-κB activation.[5]
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Superoxide-induced activation of the canonical NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b077818?utm_src=pdf-body-img
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Analysis of Superoxide Signaling
The following tables summarize key quantitative parameters related to superoxide production

and its effects on intracellular signaling pathways.

Table 1: Superoxide Production Rates from Cellular Sources

Source
Organism/Cell
Type

Condition

Superoxide
Production
Rate
(nmol/min/mg
protein)

Citation(s)

Mitochondria Rat Muscle

State 4 (non-

phosphorylating),

Glutamate +

Malate

~0.18 [9]

Mitochondria Rat Muscle

State 3

(phosphorylating)

, Glutamate +

Malate

~0.22 [15]

NADPH Oxidase

Human Corneal

Stromal

Fibroblasts

Basal 4.24 ± 0.03 [8]

NADPH Oxidase

Human Colonic

Epithelial Cells

(subconfluent)

Basal ~0.60 [16]

NADPH Oxidase

Human Colonic

Epithelial Cells

(confluent)

Basal ~0.10 [16]

Table 2: Kinetic Parameters of Superoxide Dismutation
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Enzyme
Organism/S
ource

Km (mM)
Vmax
(mol/s)

Rate
Constant
(M⁻¹s⁻¹)

Citation(s)

Fe-SOD

Propionibacte

rium

shermanii

0.54 2000 - [17]

Mn-SOD
Thermus

thermophilus
- - ~2 x 10⁹ [18]

Cu,Zn-SOD
Bovine

Erythrocyte
- - ~2 x 10⁹ [18]

Non-

enzymatic
- - -

~2 x 10⁵ (at

physiological

pH)

[4]

Table 3: Quantitative Effects of Superoxide on Signaling Pathways
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Pathway Cell Type Stimulus
Fold Change
in Activity

Citation(s)

p38 MAPK

Phosphorylation
Mouse Lung

Aging

(associated with

increased

oxidative stress)

~2-fold increase

vs. young
[11]

JNK

Phosphorylation
HeLa Cells

Anisomycin

(induces ROS)

~70% reduction

with JNK

silencing

[10]

NF-κB Activation

(Luciferase

Assay)

HEK 293 Cells TNF-α 54-fold induction [19]

NF-κB Activation

(Luciferase

Assay)

Various -

Up to 227-fold

induction with

optimized

reporter

[20]

Superoxide

Levels

Human Colon

Cancer Cells vs.

Normal Colon

Epithelial Cells

Basal

2 to 20-fold

higher in cancer

cells

[7]

Experimental Protocols
Measurement of Intracellular Superoxide using
Dihydroethidium (DHE)
This protocol describes a common method for detecting intracellular superoxide using the

fluorescent probe dihydroethidium.

Seed cells and
allow to adhere

Treat cells with
stimulus of interest

Incubate with DHE
(e.g., 10 µM for 30 min)

Wash cells with
PBS

Fluorescence Microscopy
or Flow Cytometry

Quantify fluorescence
intensity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21570457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091214/
https://www.moleculardevices.com/en/assets/app-note/br/monitor-nf-kb-activation-with-a-sensitive-dual-luciferase-reporter-assay-on-spectramax-id5
https://www.promega.es/-/media/files/resources/cell-notes/cn021/improved-response-ratio-for-nf-kb-inhibition-analysis.pdf?la=en
https://www.researchgate.net/publication/23400197_Increased_levels_of_superoxide_and_H2O2_mediate_the_differential_susceptibility_of_cancer_cells_versus_normal_cells_to_glucose_deprivation
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Workflow for measuring intracellular superoxide using DHE.

Materials:

Cultured cells

Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium

Fluorescence microscope or flow cytometer

Procedure:

Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and allow

them to adhere overnight.

Remove the culture medium and treat the cells with the desired stimulus in fresh medium for

the appropriate duration. Include an untreated control.

Prepare a working solution of DHE in pre-warmed PBS or serum-free medium (e.g., 10 µM).

Remove the treatment medium and wash the cells once with warm PBS.

Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected

from light.

Remove the DHE solution and wash the cells twice with warm PBS.

Immediately analyze the cells by fluorescence microscopy (Ex/Em ~518/606 nm for 2-

hydroxyethidium, the superoxide-specific product) or flow cytometry.

Quantify the mean fluorescence intensity of the cells.
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Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of MAPK proteins (e.g., p38,

JNK) by western blot.

Materials:

Treated and untreated cell lysates

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (phospho-specific and total protein)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Lyse cells in a buffer containing protease and

phosphatase inhibitors. Quantify the protein concentration of each lysate.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

PAGE and transfer the proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK.

Quantification: Use densitometry software to quantify the band intensities and calculate the

ratio of phosphorylated protein to total protein.

NF-κB Activation Assays
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Materials:

Nuclear extracts from treated and untreated cells

Radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding

sequence

Binding buffer

Poly(dI-dC)

Non-denaturing polyacrylamide gel

Gel electrophoresis apparatus

Imaging system (autoradiography film or fluorescence scanner)

Procedure:
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Prepare Nuclear Extracts: Isolate nuclei from treated and untreated cells and extract the

nuclear proteins.

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the

presence of binding buffer and poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes

at room temperature.

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide

gel.

Detection: Visualize the shifted bands corresponding to the NF-κB-DNA complex by

autoradiography or fluorescence imaging.

This assay measures the transcriptional activity of NF-κB.

Materials:

Cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB

response elements

Luciferase assay reagent

Luminometer

Procedure:

Transfection and Treatment: Transfect cells with the NF-κB luciferase reporter plasmid. After

an appropriate incubation period, treat the cells with the stimulus of interest.

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

Measurement: Measure the luminescence using a luminometer. The light output is

proportional to the transcriptional activity of NF-κB.

Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to

normalize for transfection efficiency and cell number.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
The recognition of superoxide as a bona fide signaling molecule has opened new avenues for

understanding cellular regulation in both health and disease. Its controlled production and

specific downstream targets underscore a sophisticated signaling network that is just beginning

to be fully elucidated. For drug development professionals, the enzymes that produce

superoxide, such as the NOX family, and the key nodes in the downstream signaling pathways

represent promising therapeutic targets.

Future research will likely focus on the spatiotemporal dynamics of superoxide signaling at the

subcellular level, the identification of novel superoxide sensors and targets, and the intricate

crosstalk between superoxide and other signaling molecules, such as nitric oxide and

hydrogen peroxide. A deeper understanding of these processes will undoubtedly pave the way

for the development of more targeted and effective therapies for a wide range of pathologies

driven by aberrant superoxide signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Superoxide Radicals in the Execution of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Superoxide Radicals in the Execution of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. INCREASED LEVELS OF SUPEROXIDE AND HYDROGEN PEROXIDE MEDIATE THE
DIFFERENTIAL SUSCEPTIBILITY OF CANCER CELLS VS. NORMAL CELLS TO
GLUCOSE DEPRIVATION - PMC [pmc.ncbi.nlm.nih.gov]

6. Reactive Oxygen Species in Normal and Tumor Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. NADPH oxidase expression and production of superoxide by human corneal stromal cells
- PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-body
https://www.benchchem.com/product/b077818?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35326151/
https://www.mdpi.com/2076-3921/10/6/890
https://pmc.ncbi.nlm.nih.gov/articles/PMC8944419/
https://www.mdpi.com/1422-0067/24/3/1841
https://pmc.ncbi.nlm.nih.gov/articles/PMC2678564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2678564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2678564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207279/
https://www.researchgate.net/publication/23400197_Increased_levels_of_superoxide_and_H2O2_mediate_the_differential_susceptibility_of_cancer_cells_versus_normal_cells_to_glucose_deprivation
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Production of superoxide and hydrogen peroxide from specific mitochondrial sites under
different bioenergetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

10. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes
Resulting in Amplification of Reactive Oxygen Species Generation - PMC
[pmc.ncbi.nlm.nih.gov]

11. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling -
PMC [pmc.ncbi.nlm.nih.gov]

13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in
Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Superoxide production and expression of NAD(P)H oxidases by transformed and primary
human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Kinetic and spectroscopic studies on a superoxide dismutase from Propionibacterium
shermanii that is active with iron or manganese: pH-dependence - PMC
[pmc.ncbi.nlm.nih.gov]

18. Critical Comparison of the Superoxide Dismutase-Like Activity of Carbon Anti-Oxidant
Nanozymes by Direct Superoxide Consumption Kinetic Measurements - PMC
[pmc.ncbi.nlm.nih.gov]

19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5
[moleculardevices.com]

20. promega.es [promega.es]

To cite this document: BenchChem. [superoxide as a signaling molecule in intracellular
pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077818#superoxide-as-a-signaling-molecule-in-
intracellular-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5641882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091214/
https://pubmed.ncbi.nlm.nih.gov/21570457/
https://pubmed.ncbi.nlm.nih.gov/21570457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11073203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11073203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://www.researchgate.net/figure/A-Western-blot-analysis-of-the-phosphorylation-of-p38-ERK-JNK-and-p65-in-nucleus_fig1_317225065
https://www.researchgate.net/publication/230782329_Native_Rates_of_Superoxide_Production_from_Multiple_Sites_in_Isolated_Mitochondria_Measured_using_Endogenous_Reporters
https://pubmed.ncbi.nlm.nih.gov/12524405/
https://pubmed.ncbi.nlm.nih.gov/12524405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1135987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1135987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1135987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6832779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6832779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6832779/
https://www.moleculardevices.com/en/assets/app-note/br/monitor-nf-kb-activation-with-a-sensitive-dual-luciferase-reporter-assay-on-spectramax-id5
https://www.moleculardevices.com/en/assets/app-note/br/monitor-nf-kb-activation-with-a-sensitive-dual-luciferase-reporter-assay-on-spectramax-id5
https://www.promega.es/-/media/files/resources/cell-notes/cn021/improved-response-ratio-for-nf-kb-inhibition-analysis.pdf?la=en
https://www.benchchem.com/product/b077818#superoxide-as-a-signaling-molecule-in-intracellular-pathways
https://www.benchchem.com/product/b077818#superoxide-as-a-signaling-molecule-in-intracellular-pathways
https://www.benchchem.com/product/b077818#superoxide-as-a-signaling-molecule-in-intracellular-pathways
https://www.benchchem.com/product/b077818#superoxide-as-a-signaling-molecule-in-intracellular-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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